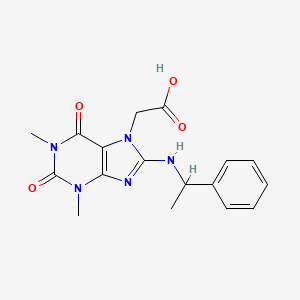
2-(1,3-dimethyl-2,6-dioxo-8-((1-phenylethyl)amino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-dimethyl-2,6-dioxo-8-((1-phenylethyl)amino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a useful research compound. Its molecular formula is C17H19N5O4 and its molecular weight is 357.37. The purity is usually 95%.
BenchChem offers high-quality 2-(1,3-dimethyl-2,6-dioxo-8-((1-phenylethyl)amino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-dimethyl-2,6-dioxo-8-((1-phenylethyl)amino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Profile of a New Pyrrolizine Derivative : A study by Laufer, Tries, Augustin, and Dannhardt (1994) explored a compound with a similar structure, 2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl, 2,3-dihydro-1H-pyrrolizine-5-yl)-acetic acid (ML 3000). This compound is a dual inhibitor of the enzymes cyclo-oxygenase and 5-lipoxygenase, showing antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative activities in animal experiments without causing gastrointestinal damage (Laufer et al., 1994).
Reagent for the Protection of Carboxylic Acids : A study by Arai, Tokuyama, Linsell, and Fukuyama (1998) discussed 2-(2-aminophenyl)-acetaldehyde dimethyl acetal, a novel reagent for the protection of carboxylic acids. The synthesized amides from this compound can be considered as protected carboxylic acids, useful in various chemical syntheses (Arai et al., 1998).
Biochemical Labeling Reagents : Yang and Frey (1984) synthesized a dimeric derivative of the undecagold cluster complex, which can be used for labeling biological macromolecules for electron microscopic analysis. This study highlights the potential of similar compounds in biochemistry (Yang & Frey, 1984).
Crystal Engineering with Purine Derivatives : Mohapatra and Verma (2016) conducted a study on modified purine ligands, including 2-(2-amino-9H-purin-9-yl) acetic acid (L1). This study involved the design and synthesis of complexes with transition metal ions, highlighting the compound's potential in the field of crystal engineering (Mohapatra & Verma, 2016).
Photoinduced Reductive Transformation in Organic Chemistry : Hasegawa, Chiba, Nakajima, Suzuki, Yoneoka, and Iwaya (2004) used a compound, 1,3-Dimethyl-2-phenylbenzimidazoline (DMPBI)-Acetic Acid, for the photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones. This study highlights the compound's utility in organic synthesis and photochemistry (Hasegawa et al., 2004).
Propriétés
IUPAC Name |
2-[1,3-dimethyl-2,6-dioxo-8-(1-phenylethylamino)purin-7-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4/c1-10(11-7-5-4-6-8-11)18-16-19-14-13(22(16)9-12(23)24)15(25)21(3)17(26)20(14)2/h4-8,10H,9H2,1-3H3,(H,18,19)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABYCBUUENSUND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC3=C(N2CC(=O)O)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2820169.png)


![N-(3-(1H-imidazol-1-yl)propyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2820173.png)


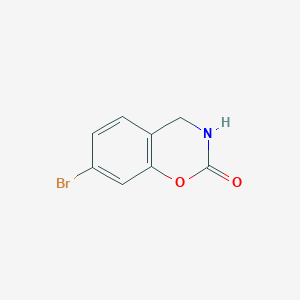
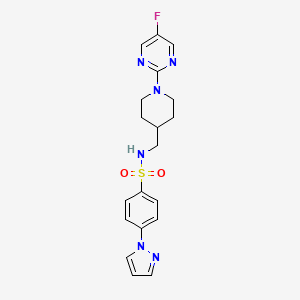
![4,4,4-Trifluoro-1-[4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]butan-1-one](/img/structure/B2820179.png)
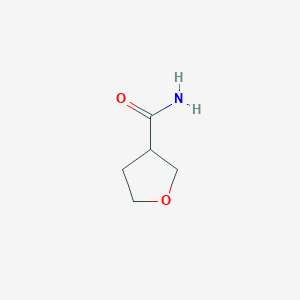
![3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2820183.png)

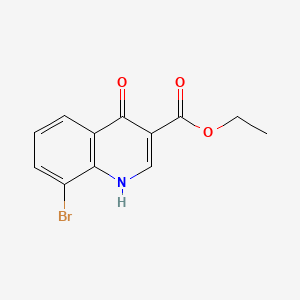
![(4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2820192.png)